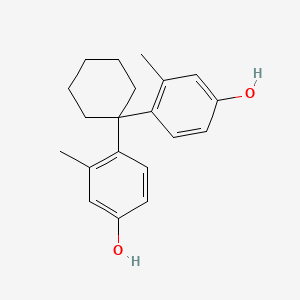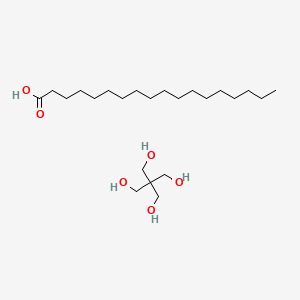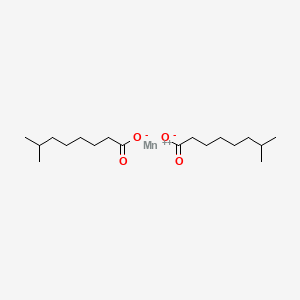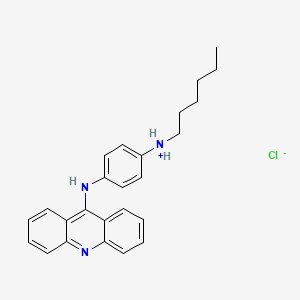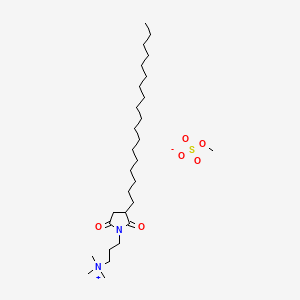
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is characterized by its ability to form micelles in aqueous solutions, which makes it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of octadecylamine with trimethylamine in the presence of a suitable solvent, followed by the addition of methyl sulphate to form the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and hydroxides. The reactions are typically carried out under controlled temperatures and pH to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various quaternary ammonium salts, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to increased permeability and potential disruption of cellular processes. This interaction is crucial for its applications in drug delivery and as a surfactant .
Comparison with Similar Compounds
Similar Compounds
Octadecyl trimethyl ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethyloctadecyl 3-(trimethoxysilyl)propyl ammonium chloride: Used as a silica precursor and emulsion stabilizer
Uniqueness
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate is unique due to its specific structure, which imparts distinct micelle-forming capabilities and interaction with biological membranes. This makes it particularly useful in applications requiring high efficiency and specificity .
Properties
CAS No. |
97721-73-8 |
|---|---|
Molecular Formula |
C29H58N2O6S |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propyl]azanium |
InChI |
InChI=1S/C28H55N2O2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-25-27(31)29(28(26)32)23-21-24-30(2,3)4;1-5-6(2,3)4/h26H,5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FMGRHIWJCNVYPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


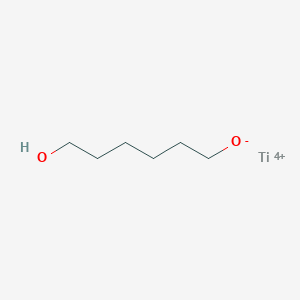
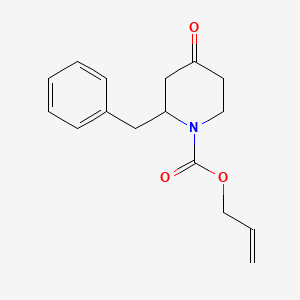

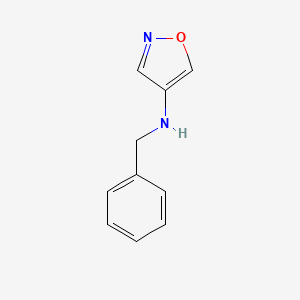
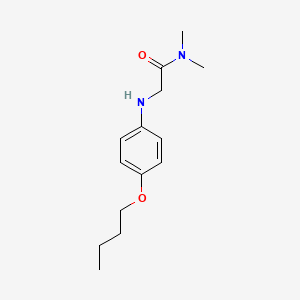
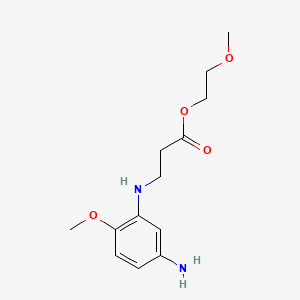
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
